1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one is an organic compound known for its nonlinear optical properties. This compound is characterized by its unique structure, which includes a dimethylamino group and a methylphenyl group, making it a valuable material for various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-methylacetophenone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one involves its interaction with molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity. The pathways involved may include modulation of enzyme activity, interaction with cellular receptors, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one can be compared with similar compounds such as:
- 1-(4-Dimethylamino)phenyl-4,4-dimethyl-pent-1-en-3-one
- 1-Dimethylamino-2-methyl-5-phenyl-penta-1,4-dien-3-one
- 6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure, which can influence their chemical reactivity and applications .
Properties
CAS No. |
38552-36-2 |
---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C20H21NO/c1-16-4-6-17(7-5-16)10-14-20(22)15-11-18-8-12-19(13-9-18)21(2)3/h4-15H,1-3H3/b14-10+,15-11+ |
InChI Key |
NLERDPHRELGZTH-WFYKWJGLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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